amine CAS No. 1224684-84-7](/img/structure/B15174643.png)
[(4-Chloro-3-methoxyphenyl)methyl](methyl)amine
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Overview
Description
(4-Chloro-3-methoxyphenyl)methylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro and methoxy group attached to a benzene ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methoxyphenyl)methylamine typically involves the reaction of 4-chloro-3-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-3-methoxyphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-methoxybenzaldehyde or 4-chloro-3-methoxybenzoic acid.
Reduction: Formation of 4-chloro-3-methoxyaniline.
Substitution: Formation of 4-methoxy-3-methoxybenzylamine derivatives.
Scientific Research Applications
(4-Chloro-3-methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the methoxy group.
4-Methoxyphenethylamine: Similar structure but lacks the chloro group.
4-Chloro-3-methoxybenzylamine: Similar structure but lacks the methyl group on the amine.
Uniqueness
(4-Chloro-3-methoxyphenyl)methylamine is unique due to the combination of chloro, methoxy, and methylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Biological Activity
(4-Chloro-3-methoxyphenyl)methylamine, also known as 4-chloro-3-methoxybenzylmethylamine, is an organic compound with potential biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for (4-Chloro-3-methoxyphenyl)methylamine is C9H12ClN. It features a chloro group and a methoxy group on a phenyl ring, which contribute to its biological activity. The presence of the amine functional group allows for interactions with various biological targets.
1. Antimicrobial Properties
Research indicates that derivatives of compounds similar to (4-Chloro-3-methoxyphenyl)methylamine exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential use in treating infections .
2. Neuropharmacological Effects
Compounds with similar structures have been investigated for their effects on neurotransmitter systems. For example, some derivatives act as positive allosteric modulators of AMPA receptors, which are critical for synaptic transmission in the central nervous system. This modulation can enhance cognitive functions without the excitotoxic side effects typically associated with direct agonists .
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. Some studies indicate that these compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
The biological activity of (4-Chloro-3-methoxyphenyl)methylamine can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic activity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular homeostasis.
- ROS Generation : The ability to induce oxidative stress can lead to cell death in cancerous cells.
Study 1: Antimicrobial Activity
A study published in the Egyptian Journal of Chemistry assessed the antimicrobial properties of various phenylmethanamine derivatives. Results showed that compounds with similar structures to (4-Chloro-3-methoxyphenyl)methylamine demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, a derivative of (4-Chloro-3-methoxyphenyl)methylamine was tested for its effects on AMPA receptors in rat models. The results indicated enhanced cognitive performance and increased neurotransmitter levels in the hippocampus, suggesting potential applications in treating cognitive disorders .
Study 3: Anticancer Activity
A recent investigation into the cytotoxic effects of phenylmethanamine derivatives on breast cancer cell lines revealed that certain compounds could significantly reduce cell viability through apoptosis induction. This study supports the potential development of these compounds as therapeutic agents in oncology .
Data Table: Summary of Biological Activities
Properties
CAS No. |
1224684-84-7 |
---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-3-4-8(10)9(5-7)12-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
KTTFMLZLKYSNHW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Cl)OC |
Origin of Product |
United States |
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